molecular formula C20H28N6O2 B14954735 [4-(2-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone

[4-(2-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone

Cat. No.: B14954735
M. Wt: 384.5 g/mol
InChI Key: JZFMEBDEQZESSK-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE typically involves multiple steps. One common route starts with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form an intermediate compound . This intermediate is then further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of specific solvents, catalysts, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, it may act as an α-blocker, lowering peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-METHOXYPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H28N6O2

Molecular Weight

384.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone

InChI

InChI=1S/C20H28N6O2/c1-28-19-5-3-2-4-18(19)24-10-12-25(13-11-24)20(27)17-8-6-16(7-9-17)14-26-15-21-22-23-26/h2-5,15-17H,6-14H2,1H3

InChI Key

JZFMEBDEQZESSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C=NN=N4

Origin of Product

United States

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